5-chloro-N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine
Description
The compound 5-chloro-N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine is a heterocyclic small molecule featuring a pyrimidine core substituted with a chlorine atom at position 5 and an N-methyl-N-piperidinyl-thiadiazole moiety. Its structure combines a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) with a 1,3,4-thiadiazole group (a five-membered ring containing two nitrogen and one sulfur atom) linked via a piperidine scaffold.
Key structural features:
- Pyrimidine core: Provides a planar aromatic system for π-π interactions in binding pockets.
- 5-Chloro substituent: Enhances electron-withdrawing effects and steric bulk.
- 1,3,4-Thiadiazole-piperidine side chain: Introduces conformational flexibility and sulfur-mediated hydrogen bonding.
Properties
IUPAC Name |
5-chloro-N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6S/c1-9-17-18-13(21-9)20-5-3-11(4-6-20)19(2)12-15-7-10(14)8-16-12/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPLDHFUOBCGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that many bioactive compounds work by interacting with their targets and causing changes in their function
Biochemical Pathways
It is known that bioactive compounds can affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability
Result of Action
It is known that bioactive compounds can have various effects at the molecular and cellular level
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can all impact how a compound behaves. For example, it is known that the compound Methylchloroisothiazolinone, which has a similar structure, is miscible in water and melts near room temperature
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with analogues reported in the literature, focusing on substituents and molecular properties:
Key Observations:
Substituent Impact on Activity: The 5-chloro group is conserved in multiple pyrimidine derivatives (e.g., target compound, ), likely enhancing binding affinity through halogen bonding. Trifluoromethyl groups (e.g., ) may enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration.
Molecular Weight Trends :
- Derivatives with extended aromatic systems (e.g., imidazopyridine in ) exhibit higher molecular weights (>400 g/mol), which may limit bioavailability compared to simpler analogues like MK-8189 (369.15 g/mol) .
Physicochemical Data:
- HRMS (High-Resolution Mass Spectrometry) : Analogues such as MK-8189 show precise mass matches (e.g., [M+H]+ calculated 369.1492, found 369.1493) , suggesting similar accuracy for the target compound.
- Solubility : Piperidine and thiadiazole moieties may improve aqueous solubility compared to purely aromatic systems.
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